isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a phenyl substituent at position 7, a methyl group at position 5, and an isopropyl ester at position 4. The isopropyl ester moiety distinguishes it from related derivatives, influencing solubility, bioavailability, and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10(2)22-15(21)13-11(3)19-16-17-9-18-20(16)14(13)12-7-5-4-6-8-12/h4-10,14H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDLJWMXCOQQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of hydrazine with a suitable keto compound to form the triazole ring.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidine ring, often using reagents like formamide.
Esterification: The final step involves esterification using isopropyl alcohol to yield the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Ester Derivatives
The ester group at position 6 is a critical site for functional diversification. Key analogs include:
Key Observations :
- Aryl-substituted analogs (e.g., trimethoxyphenyl) exhibit higher molecular weights and altered pharmacokinetic profiles, favoring tissue penetration .
Antiviral Activity:
- Triazavirin® (Riamilovir) : Sodium salt of 2-methylthio-6-nitro-7-oxo-1,2,4-triazolo[5,1-c][1,2,4]triazine dihydrate. Clinically approved in Russia for influenza, COVID-19, and tick-borne encephalitis. The nitro group and sulfur atom enhance redox activity and viral replication inhibition .
- Triazid: 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide monohydrate. Exhibits superior antiviral activity compared to Triazavirin, with rapid absorption and low toxicity in Phase I trials. Electrochemical studies confirm irreversible nitro group reduction, critical for its mechanism .
Comparison with Target Compound :
Physicochemical and Electrochemical Properties
- Redox Behavior : Nitro-containing analogs (e.g., Triazid) undergo irreversible six-electron reduction in acidic media, forming bioactive amines. The isopropyl derivative lacks this redox activity, limiting its direct therapeutic utility but improving stability .
- Solubility : Isopropyl esters exhibit lower water solubility than sodium salts (e.g., Triazavirin) but higher lipid solubility, favoring oral administration .
Biological Activity
Isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 894220-65-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 298.34 g/mol. The compound features a triazolo-pyrimidine core that is significant in various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 894220-65-6 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Activity
In a study examining the cytotoxic effects of triazolo derivatives on the MCF7 breast cancer cell line, compounds demonstrated IC50 values ranging from 10 µM to 30 µM. The specific activity of this compound was not directly reported but aligns with similar derivatives that showed promising results.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties. Research has indicated that triazole derivatives can inhibit inflammatory pathways by modulating the NF-kB signaling pathway.
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Triazole Derivative A | 25 | NF-kB Inhibition |
| Triazole Derivative B | 15 | AP-1 Inhibition |
| Isopropyl Triazole Compound | TBD | TBD |
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets such as kinases involved in cell proliferation and survival pathways. The presence of the triazole ring enhances its ability to interact with biological macromolecules.
Research Findings
A recent review highlighted the importance of triazole-containing compounds in drug design due to their diverse biological activities including anticancer and anti-inflammatory effects. The structure-function relationship in these compounds suggests that modifications in the phenyl or carboxylate groups can significantly alter their potency and selectivity.
Q & A
Q. What are the common synthetic routes for preparing isopropyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions starting from hydrazonoyl chlorides, aromatic aldehydes, and β-keto esters. A one-pot three-component reaction using catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol is effective for constructing the triazolo-pyrimidine core . Alternatively, molten-state TMDP (trimethylenedipiperidine) or its solution in ethanol/water (1:1 v/v) can catalyze cyclocondensation reactions, though TMDP requires careful handling due to toxicity . Key steps include:
- Step 1: Condensation of aldehydes with β-keto esters.
- Step 2: Cyclization with aminotriazoles under catalytic conditions.
- Step 3: Esterification to introduce the isopropyl group.
| Method | Catalyst | Yield | Limitations |
|---|---|---|---|
| One-pot APTS | APTS in ethanol | ~75% | Requires optimized stoichiometry |
| TMDP-mediated | TMDP in ethanol/water | ~82% | High toxicity of TMDP |
Q. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR identify substituents (e.g., phenyl, methyl, isopropyl) and confirm ring fusion .
- X-ray Crystallography: Resolves the dihydro-pyrimidine conformation and spatial arrangement of substituents .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]+ peak at ~356 g/mol for the parent compound) .
Q. What preliminary biological activities are reported for this compound?
Triazolopyrimidine derivatives exhibit antiproliferative, antimicrobial, and anti-inflammatory activities. For example:
- Anticancer: IC values of 10–50 μM against HeLa and MCF-7 cell lines .
- Antimicrobial: MIC of 16–32 µg/mL against S. aureus and E. coli . Activity correlates with substituents: phenyl groups enhance lipophilicity, while hydroxyl groups improve solubility .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesis be addressed?
Regioselectivity in triazolo-pyrimidine formation is influenced by reaction conditions:
- Acidic vs. Ionic Conditions: Acidic media favor 5-methyl-7-phenyl isomers, while ionic liquids promote 7-methyl-5-phenyl derivatives .
- Catalyst Choice: TMDP enhances cyclization efficiency but may require additives (e.g., silica gel) to suppress side reactions . Experimental Design Tip: Use H NMR to monitor reaction progress and adjust temperature (80–120°C) to optimize regioselectivity .
Q. How do structural modifications impact bioactivity?
Substituent effects are critical:
- Phenyl Group at C7: Enhances binding to hydrophobic pockets in enzymes (e.g., CDK2) .
- Methyl at C5: Reduces steric hindrance, improving membrane permeability .
- Isopropyl Ester at C6: Increases metabolic stability compared to ethyl esters .
| Modification | Effect on Activity | Mechanistic Insight |
|---|---|---|
| 7-Phenyl → 4-Bromophenyl | 2× higher anticancer activity | Enhanced halogen bonding with kinase targets |
| Isopropyl → Ethyl ester | Reduced half-life (t from 8h → 3h) | Esterase susceptibility |
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Case Study: A 2025 study reported IC = 12 μM (HeLa), while a 2024 study found IC = 45 μM.
- Root Cause: Differences in cell culture media (fetal bovine serum concentration altered compound solubility) .
- Mitigation Strategy:
- Standardize assay protocols (e.g., use identical cell lines and media).
- Purify compounds via column chromatography (silica gel, hexane/ethyl acetate) to ≥95% purity .
Q. What strategies optimize synthetic yields for scale-up?
- Green Chemistry: Replace toxic TMDP with APTS or microwave-assisted synthesis to improve safety and yield (~15% increase) .
- Continuous Flow Reactors: Enhance reaction consistency (yield variation <5% vs. 20% in batch) .
- Additives: Use molecular sieves to absorb water in esterification steps, pushing equilibrium toward product .
Methodological Guidance for Researchers
- For Low Yields: Optimize catalyst loading (e.g., 10 mol% APTS) and reaction time (8–12 hours) .
- For Bioactivity Optimization: Introduce electron-withdrawing groups (e.g., -Br, -CF) at C7 to enhance target binding .
- For Stability Issues: Replace ester groups with amides to resist hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
